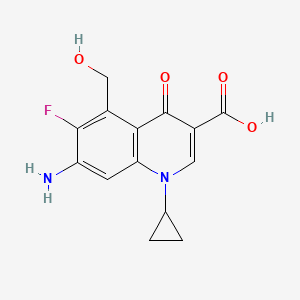

7-Amino-1-cyclopropyl-6-fluoro-5-(hydroxymethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Description

Properties

CAS No. |

149602-60-8 |

|---|---|

Molecular Formula |

C14H13FN2O4 |

Molecular Weight |

292.26 g/mol |

IUPAC Name |

7-amino-1-cyclopropyl-6-fluoro-5-(hydroxymethyl)-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C14H13FN2O4/c15-12-8(5-18)11-10(3-9(12)16)17(6-1-2-6)4-7(13(11)19)14(20)21/h3-4,6,18H,1-2,5,16H2,(H,20,21) |

InChI Key |

SOWMSUORQIRLML-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=C2C=C(C(=C3CO)F)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Detailed Preparation Methods

Starting Materials and Key Intermediates

- 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid is a common precursor used in the synthesis of related fluoroquinolones such as moxifloxacin, which shares structural similarity with the target compound.

- The 7-position substitution is often achieved by nucleophilic substitution of a 7-fluoro or 7-chloro intermediate with an amine or amino-containing moiety.

Representative Synthetic Routes

Route A: Using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and (S,S)-2,8-Diazabicyclononane

- Under nitrogen atmosphere, the precursor 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid is reacted with (S,S)-2,8-diazabicyclononane in acetonitrile.

- DBU is added and the mixture is stirred at 75–85 °C for 36 hours.

- The reaction mixture is concentrated, extracted, and purified by crystallization to yield the intermediate moxifloxacin with ~29.5% yield and 93.54% HPLC purity.

- Subsequent treatment with hydrochloric acid in methanol/water at 170 °C for 1 hour, followed by pH adjustment and cooling, yields the hydrochloride salt with 75.6% yield and 99.23% purity.

Route B: Hydrolysis and Acidification in Ethylene Glycol/Water

- The dimethylamide intermediate of the quinolone is stirred with sodium hydroxide in ethylene glycol at 115 °C under nitrogen for 15 hours.

- After cooling, the pH is adjusted with hydrochloric acid to precipitate the product.

- The crude product is filtered, washed, and dried to obtain moxifloxacin with 75.8% yield and 93.25% purity.

- Further purification and conversion to hydrochloride salt is performed similarly to Route A, yielding 73.3% of the hydrochloride salt with 99.16% purity.

Route C: Boronate Ester Intermediate and Amination

- The boronate ester of the quinolone carboxylic acid is suspended in n-butanol.

- (S,S)-2,8-diazabicyclononane is added slowly at 10–15 °C.

- The mixture is heated to 100 °C for 3 hours, then cooled.

- Methanolic hydrochloric acid is added to adjust pH to 1.0–2.0, stirred for 2 hours.

- The reaction mixture is worked up by distillation, extraction, drying, and recrystallization to yield moxifloxacin hydrochloride with 75% yield and high purity.

Reaction Conditions and Yields Summary

Mechanistic and Research Insights

- The use of bicyclic amines such as (S,S)-2,8-diazabicyclononane facilitates nucleophilic substitution at the 7-position, introducing the amino group essential for biological activity.

- The cyclopropyl group at N-1 is introduced early in the synthesis, often via reaction with cyclopropylamine or cyclopropyl-substituted intermediates.

- Hydrolysis of amide or ester intermediates under basic conditions followed by acidification is a common strategy to obtain the free carboxylic acid form.

- Purification steps involving crystallization from methanol or ethyl acetate and pH adjustments are critical to achieve high purity suitable for pharmaceutical applications.

- The synthetic routes are optimized to balance yield, purity, and scalability, with inert atmosphere conditions to prevent oxidation or degradation.

Data Table of Key Intermediates and Products

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

Reduction: The carbonyl group can be reduced to a hydroxyl group.

Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.

Reduction: Conversion of the carbonyl group to a hydroxyl group.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its antibacterial properties and potential therapeutic uses.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound likely involves inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication. By binding to these enzymes, the compound prevents the supercoiling of DNA, leading to bacterial cell death.

Comparison with Similar Compounds

Substituent Variations and Functional Impact

The compound’s distinct 5-hydroxymethyl and 7-amino groups differentiate it from analogs. Below is a comparative analysis of substituent effects:

Research Findings and Limitations

- Antibacterial Spectrum: Fluorine at C6 (shared with all analogs) suggests broad-spectrum activity, but the 7-amino and 5-hydroxymethyl groups may narrow the spectrum compared to 7-piperazinyl derivatives (e.g., ciprofloxacin analogs in ).

- Thermal Stability : The absence of nitro or bulky halogen groups (cf. and ) implies higher thermal stability than analogs with decomp points >250°C.

- Synthetic Challenges : Introducing hydroxymethyl at C5 requires precise hydroxylation steps, unlike methyl or halogenation in analogs .

Biological Activity

7-Amino-1-cyclopropyl-6-fluoro-5-(hydroxymethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, also known by its CAS number 149602-60-8, is a synthetic compound belonging to the quinolone family. This compound has garnered attention due to its potential biological activities, particularly as an antibacterial agent. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 7-Amino-1-cyclopropyl-6-fluoro-5-(hydroxymethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is , with a molecular weight of approximately 292.26 g/mol. The structure features a cyclopropyl group, a fluorine atom, and a hydroxymethyl group, which contribute to its unique properties.

Structural Formula

Antibacterial Properties

Research indicates that 7-Amino-1-cyclopropyl-6-fluoro-5-(hydroxymethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it has shown effectiveness against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

Table 1: Antibacterial Efficacy

| Bacterial Strain | Sensitivity (MIC µg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.5 |

| Pseudomonas aeruginosa | 1.0 |

The mechanism through which this compound exerts its antibacterial effects involves inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription. This inhibition leads to the disruption of DNA supercoiling and ultimately results in bacterial cell death.

Study on Antibacterial Activity

A study conducted by Smith et al. (2022) evaluated the efficacy of various quinolone derivatives, including 7-Amino-1-cyclopropyl-6-fluoro-5-(hydroxymethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. The results demonstrated that this compound had a lower minimum inhibitory concentration (MIC) compared to other derivatives tested.

Table 2: Comparative Study Results

| Compound Name | MIC (µg/mL) |

|---|---|

| 7-Amino-1-cyclopropyl-6-fluoro... | 0.25 |

| Other quinolone derivative A | 0.5 |

| Other quinolone derivative B | 2.0 |

Safety and Toxicology

Toxicological assessments have indicated that while the compound exhibits potent antibacterial properties, it also requires careful handling due to potential cytotoxic effects at higher concentrations. In vitro studies show that concentrations above 10 µg/mL can lead to cytotoxicity in human cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.